![molecular formula C20H24FN5O2 B5546793 N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide often involves multi-step reactions that include the formation of pyrazole rings and the introduction of fluorine atoms. For example, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has been reported, involving reactions with various amines to form amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid and the subsequent cyclization to produce substituted dihydropyrazolo-[3,4-d]pyrimidine-4-ones (Eleev et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide is a compound that can be synthesized through various chemical reactions involving pyrazole derivatives. Experimental and theoretical studies on the functionalization reactions of related pyrazole compounds have been conducted to understand their chemical properties and reaction mechanisms. For example, the reaction between 1H-pyrazole-3-carboxylic acid and 2,3-diaminopyridine has been studied, showcasing the synthesis of pyrazole-3-carboxamide derivatives through these reactions, which can be further functionalized to create complex molecules like N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide (Yıldırım, Demir, & Kandemirli, 2005).
Biological Applications and Antiviral Properties
The biological applications of pyrazole derivatives, including compounds with similar structures to N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide, have been explored, particularly in antiviral research. A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. These compounds offer insights into the potential use of N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antitubercular Activities
Research into the antimicrobial and antitubercular properties of carboxamide derivatives, including those structurally related to N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide, has indicated potential medicinal applications. A study on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives revealed potent antitubercular and antibacterial activities, suggesting the therapeutic relevance of such compounds in treating bacterial infections and tuberculosis (Bodige et al., 2020).
Anticancer Research
The application of pyrazole derivatives in anticancer research has been explored, with studies investigating the synthesis of substituted pyrazoles and their antitumor and antimicrobial activities. Compounds similar to N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, providing a foundation for further research into their use as anticancer agents (Riyadh, 2011).
properties
IUPAC Name |
N-[[(2S,4S)-4-fluoro-1-(3-pyrazol-1-ylbenzoyl)pyrrolidin-2-yl]methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-16-12-18(13-22-20(28)24-8-1-2-9-24)25(14-16)19(27)15-5-3-6-17(11-15)26-10-4-7-23-26/h3-7,10-11,16,18H,1-2,8-9,12-14H2,(H,22,28)/t16-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOKFOYBKZCBAZ-WMZOPIPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC2CC(CN2C(=O)C3=CC(=CC=C3)N4C=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)NC[C@@H]2C[C@@H](CN2C(=O)C3=CC(=CC=C3)N4C=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide |
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